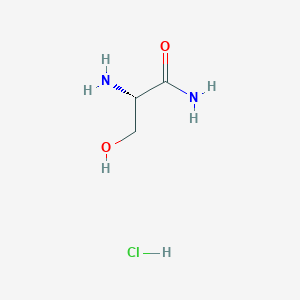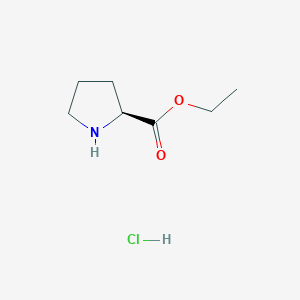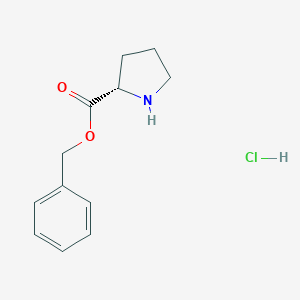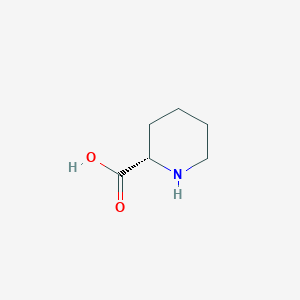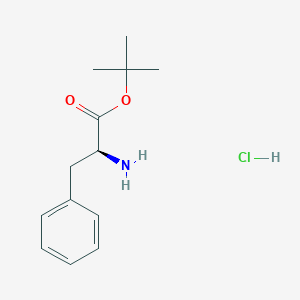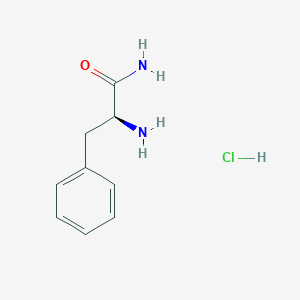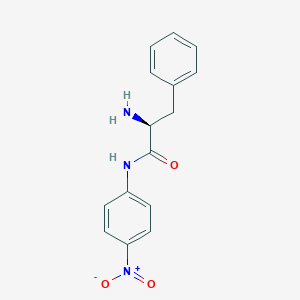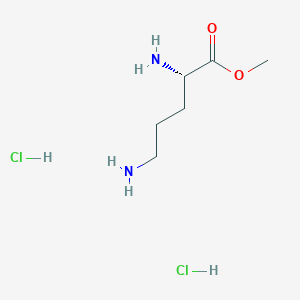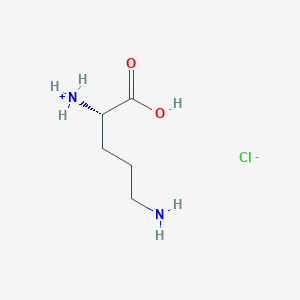
gamma-Benzyl L-glutamate
説明
Gamma-Benzyl L-glutamate, also known as Poly (γ-benzyl l -glutamate) (PBLG), is a type of biodegradable polymer material with good mechanical properties and heat resistance . It forms a unique α-helix structure, which makes adjacent helix parts joined by hydrogen bonding . It is a polymer of glutamic acid in which the γ-carboxyl groups have been benzoylated .
Synthesis Analysis
The synthesis of this compound involves a two-step method. The first step is the ring-opening polymerization of an α-amino acid N -carboxyanhydride monomer using a primary amine initiator containing a nitroalkane group . The second step is a subsequent terminal conversion . The relationship between the molecular weight of PBLG and the molar ratio of monomer and initiator has been studied .
Molecular Structure Analysis
This compound self-assembles in water and shows polymorphism when specific changes in the molecular structure are made . Three variants of PBLG are compared, which differ for the location of the C 60 moiety: N-terminus, C-terminus, or both .
Chemical Reactions Analysis
The catalyst-free grafting reaction of the formed functionalized peptide with rubbers containing double bonds was achieved with high efficiency . The reaction process involves mixing PBLG and p -TSA in a reaction bottle with the addition of 1,2-dichloroethane and a certain amount of 2-chloroethanol .
科学的研究の応用
Liquid Crystal Phase Exploration : Gamma-Benzyl L-glutamate, specifically its polymeric form Poly-γ-benzyl-L-glutamate (PBLG), exhibits a cholesteric-like liquid crystal phase in concentrated solutions and solid films. This phase has been studied using proton magnetic resonance, X-ray diffraction, and optical microscopy (Samulski & Tobolsky, 1969).
Biomedical Material Applications : PBLG is recognized as a promising biomedical material with wide applications in the biomedical field. Modifications of PBLG, such as block modification and side chain modification, are explored to control its degradable period and rate due to its inherent hydrophobicity (Wang Yingjun, 2007).
In Situ Characterization in Nanoporous Anodic Alumina : The grafting process of PBLG within nanoporous anodic alumina (AAO) has been characterized for potential applications. Techniques like optical waveguide spectroscopy (OWS), infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM) have been used to study the PBLG layer thickness and its secondary structure (Lau, Duran & Knoll, 2009).
Drug Conjugation : this compound has been used to synthesize methotrexate poly(gamma-L-glutamate) conjugates for potential pharmaceutical applications (Piper, McCaleb & Montgomery, 1983).
Polymer Dynamics and Self-Assembly : The dynamics and structure of oligopeptides of gamma-benzyl-L-glutamate have been extensively studied using various techniques like DSC, WAXS, FTIR, NMR, dielectric spectroscopy, and rheology. These studies contribute to understanding the polymers' physical properties and potential applications (Papadopoulos, Floudas, Klok, Schnell & Pakula, 2004).
Blood Clotting and Wetting Characteristics : Modification of PBLG surfaces to enhance hydrophilicity has been studied, showing potential biomedical applications, particularly in blood clotting times and wetting characteristics (Yano, Komai, Kawasaki, Kaifu, Atsuta, Kubo & Fujiwara, 1985).
将来の方向性
作用機序
Target of Action
H-Glu(OBzl)-OH, also known as gamma-Benzyl L-glutamate or (S)-2-Amino-5-(benzyloxy)-5-oxopentanoic acid, is a derivative of glutamic acid
Mode of Action
It is known that amino acids and their derivatives, including h-glu(obzl)-oh, can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Given its role as an ergogenic supplement, it may be involved in pathways related to energy metabolism, hormone secretion, and stress response .
Result of Action
It is recognized to be beneficial as an ergogenic dietary substance, suggesting that it may enhance physical performance and mental resilience under stress .
特性
| { "Design of the Synthesis Pathway": "The synthesis of gamma-Benzyl L-glutamate can be achieved by the reaction of benzyl L-glutamate with gamma-butyrolactone.", "Starting Materials": [ "Benzyl L-glutamate", "Gamma-butyrolactone" ], "Reaction": [ "Add benzyl L-glutamate and gamma-butyrolactone to a reaction flask", "Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid", "Heat the mixture to reflux for several hours", "Allow the reaction mixture to cool and then filter off any solids", "Concentrate the filtrate under reduced pressure to yield the crude product", "Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol" ] } | |
CAS番号 |
1676-73-9 |
分子式 |
C12H14NO4- |
分子量 |
236.24 g/mol |
IUPAC名 |
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16)/p-1/t10-/m0/s1 |
InChIキー |
BGGHCRNCRWQABU-JTQLQIEISA-M |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)[O-])N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)[O-])N |
| 25014-27-1 1676-73-9 |
|
物理的記述 |
White powder; [Acros Organics MSDS] |
同義語 |
H-Glu(OBzl)-OH; 1676-73-9; L-Glutamicacid5-benzylester; 5-BenzylL-glutamate; (S)-2-Amino-5-(benzyloxy)-5-oxopentanoicacid; L-Glutamicacidgamma-benzylester; Glutamicacid,5-benzylester,L-; 65681-11-0; gamma-BenzylL-glutamate; GAMA-BENZYLL-GLUTAMATE; BGGHCRNCRWQABU-JTQLQIEISA-N; MFCD00002633; SBB063852; (2S)-2-amino-5-(benzyloxy)-5-oxopentanoicacid; Pblgpolymer; L-Glutamicacid,5-(phenylmethyl)ester; .gamma.-BenzylL-glutamate; Poly(5-benzylL-glutamate); (2S)-2-amino-4-[benzyloxycarbonyl]butanoicacid; 5-BenzylL-glutamatepolymer; L-Glutamicacidpoundinvertedquestionmark-benzylester; Glutamicacid.gamma.-benzylester; (2S)-2-amino-5-(benzyloxy)-5-oxopentanoicacid(non-preferredname); PubChem12970; AC1L3UES |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the characteristic spectroscopic features of PBLG?
A1: PBLG exhibits distinct spectroscopic signatures:
- Infrared Spectroscopy (IR): Strong absorptions are observed at wavenumbers characteristic of amide bonds, particularly in the Amide I (around 1650 cm-1) and Amide II (around 1550 cm-1) regions. These bands provide insights into the secondary structure of the polypeptide, such as alpha-helices and beta-sheets. []
- Nuclear Magnetic Resonance (NMR): Proton (1H) and Carbon-13 (13C) NMR spectroscopy are valuable for structural elucidation. Specific chemical shifts and coupling patterns provide information about the arrangement of atoms within the PBLG molecule. []
Q2: What is the dominant secondary structure of PBLG in different solvents?
A2: PBLG's secondary structure is highly solvent-dependent:
- Helicogenic Solvents (e.g., chloroform): PBLG predominantly adopts an alpha-helical conformation. This helical structure arises from intramolecular hydrogen bonding between the carbonyl oxygen of one amino acid residue and the amide hydrogen of another residue four positions down the chain. []
- Non-Helicogenic Solvents (e.g., Dichloroacetic acid): The alpha-helical structure is disrupted, leading to a more disordered random coil conformation. []
Q3: How does the degree of polymerization influence the properties of PBLG?
A3: The degree of polymerization significantly affects PBLG's properties:
- Self-Assembly: The ability of PBLG to self-assemble into ordered structures is influenced by its molecular weight. Longer chains tend to promote the formation of more stable aggregates. []
Q4: What are some examples of PBLG's use in drug delivery systems?
A4: PBLG has been extensively explored as a component of drug delivery systems:
- Polymersomes: PBLG can self-assemble into polymersomes, which are artificial vesicles that can encapsulate and deliver drugs. [, ] These polymersomes can improve drug solubility, enhance circulation time, and facilitate targeted delivery to specific tissues.
- Nanoparticles: PBLG-based nanoparticles have shown promise for delivering hydrophobic drugs, such as docetaxel [] and paclitaxel. [] The nanoparticles can improve drug solubility, enhance cellular uptake, and control drug release.
Q5: How does PBLG contribute to the stability of drug delivery systems?
A5: PBLG can enhance the stability of drug delivery systems through:
- Steric Stabilization: The bulky PBLG chains can provide steric hindrance, preventing aggregation of nanoparticles or polymersomes in biological fluids. []
- Hydrophobic Interactions: The hydrophobic nature of the benzyl groups in PBLG can contribute to the stability of micelles and other self-assembled structures, particularly when encapsulating hydrophobic drugs. []
Q6: What types of nanostructures can be formed by PBLG?
A6: PBLG can self-assemble into a variety of nanostructures, including:
- Micelles: In aqueous solutions, PBLG can form micelles with a hydrophobic core (composed of the benzyl groups) and a hydrophilic shell. [, , ] These micelles can encapsulate and deliver hydrophobic drugs.
- Polymersomes: By adjusting the molecular weight and block architecture of PBLG-containing copolymers, larger vesicular structures known as polymersomes can be formed. [, , ] These offer greater encapsulation capacity and opportunities for surface functionalization.
- Nanotubes: Under certain conditions, PBLG can also form nanotubes with potential applications in nanotechnology and materials science. []
Q7: What factors influence the self-assembly of PBLG?
A7: Several factors govern PBLG's self-assembly process:
- Solvent: The choice of solvent significantly impacts PBLG conformation and its ability to self-assemble. Helicogenic solvents favor helix formation, while non-helicogenic solvents disrupt this structure, leading to different assembly pathways. []
- Molecular Weight and Block Architecture: The length of the PBLG block and the presence of other blocks (e.g., hydrophilic polyethylene glycol) in copolymers significantly influence the size, shape, and stability of the resulting nanostructures. []
- Temperature: Temperature can modulate the self-assembly process by influencing the strength of intermolecular interactions and the solubility of PBLG in the chosen solvent. []
Q8: How can the surface of PBLG-based nanostructures be modified for targeted drug delivery?
A8: The presence of modifiable functional groups (e.g., the ester group in the benzyl side chain) allows for chemical modification to introduce targeting ligands, enhance biocompatibility, or adjust surface charge:
- Ligand Conjugation: Targeting ligands, such as antibodies, peptides, or small molecules, can be conjugated to the PBLG surface to enhance specific cell or tissue uptake. This strategy has been explored for bone targeting using alendronate or poly(glutamic acid) conjugated PBLG nanoparticles. []
- PEGylation: Attaching polyethylene glycol (PEG) chains to the surface of PBLG nanoparticles or polymersomes can improve their circulation time in the bloodstream by reducing interactions with the immune system and minimizing aggregation. []
Q9: How can computational chemistry be used to study PBLG and its applications?
A9: Computational methods provide valuable insights into PBLG's behavior:
- Molecular Dynamics (MD) Simulations: MD simulations can model the movement of atoms and molecules over time, providing information about PBLG conformation, dynamics, interactions with solvents, and self-assembly processes. [, ]
- Quantum Chemical Calculations: These calculations can predict electronic properties, such as dipole moment and polarizability, which influence PBLG's interactions with other molecules and its behavior in electric fields. []
- Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models relate the structure of PBLG derivatives to their biological activity (e.g., drug release profiles, cellular uptake). These models can guide the design of more effective PBLG-based materials. []
Q10: What are some areas of ongoing research and development related to PBLG?
A10: PBLG continues to be an active area of research, with efforts focused on:
- Biomimetic Materials: PBLG's ability to self-assemble into ordered structures makes it attractive for creating biomimetic materials, such as artificial tissues and scaffolds for regenerative medicine. []
- Biosensors: PBLG's sensitivity to changes in its environment (e.g., pH, temperature) makes it a potential candidate for developing biosensors for various applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


